![molecular formula C13H19NO2 B14153995 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione CAS No. 4673-12-5](/img/structure/B14153995.png)
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione is a complex organic compound with the molecular formula C13H19NO2. This compound is characterized by its unique tricyclic structure, which includes a pyrroloquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione typically involves the cyclization of quinoline derivatives. One common method involves the intramolecular Friedel-Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of oxalyl chloride under reflux in absolute toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions often involve the use of hydrazine hydrate, selectively targeting carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxalyl chloride: for Friedel-Crafts alkylation.
Hydrazine hydrate: for reduction reactions.
Halogenating agents: such as N-bromosuccinimide (NBS) for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
科学研究应用
Medicinal Chemistry: This compound and its derivatives have shown promise as anticoagulant agents by inhibiting blood coagulation factors Xa and XIa.
Materials Science: The unique tricyclic structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been investigated for its potential antibacterial and antitumor activities.
作用机制
The mechanism of action of 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, preventing the formation of blood clots.
相似化合物的比较
Similar Compounds
4H-Pyrrolo[3,2,1-ij]quinoline-2-ones: These compounds share a similar core structure and exhibit comparable biological activities.
1,2-Dihydro-4H-benzo[4,5]azocino[3,2,1-hi]indole-1,2-dione: This compound is structurally similar and undergoes similar chemical reactions.
Uniqueness
6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit blood coagulation factors makes it particularly valuable in medicinal chemistry .
属性
CAS 编号 |
4673-12-5 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
8-ethyl-1-azatricyclo[6.3.1.04,12]dodecane-2,5-dione |
InChI |
InChI=1S/C13H19NO2/c1-2-13-5-3-7-14-11(16)8-9(12(13)14)10(15)4-6-13/h9,12H,2-8H2,1H3 |
InChI 键 |
MPQSVRUZROLOJD-UHFFFAOYSA-N |
规范 SMILES |
CCC12CCCN3C1C(CC3=O)C(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


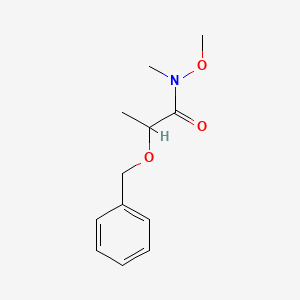

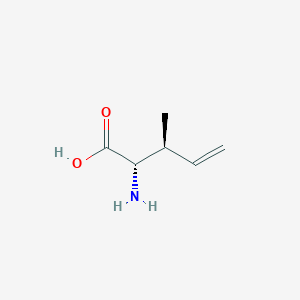
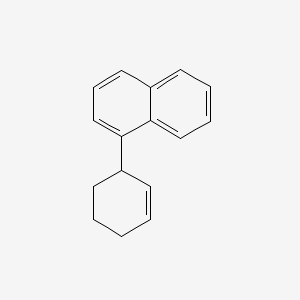
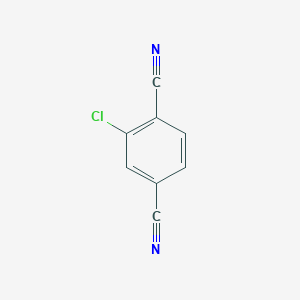
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
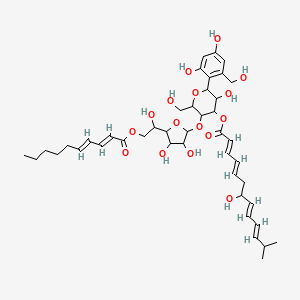
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
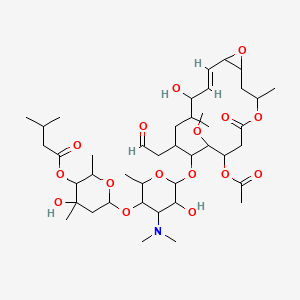
![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
